molecular formula C9H11NO2 B1281840 3-Amino-4-ethylbenzoic acid CAS No. 5129-23-7

3-Amino-4-ethylbenzoic acid

Cat. No.: B1281840
CAS No.: 5129-23-7
M. Wt: 165.19 g/mol
InChI Key: LLZSVDFDTYGEEG-UHFFFAOYSA-N
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Description

3-Amino-4-ethylbenzoic acid (CAS 5129-23-7) is an aromatic carboxylic acid derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It features an amino group (-NH₂) at the 3-position and an ethyl substituent (-CH₂CH₃) at the 4-position of the benzoic acid backbone. This compound is primarily utilized in pharmaceutical research and organic synthesis due to its dual functional groups, which enable diverse reactivity in coupling reactions and heterocyclic scaffold construction . Commercial suppliers offer it in purities ranging from 97% to 98%, with applications spanning drug development and chemical intermediates .

Properties

IUPAC Name

3-amino-4-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZSVDFDTYGEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499327
Record name 3-Amino-4-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-23-7
Record name 3-Amino-4-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-ethylbenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-ethylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-ethylbenzoic acid to form 3-nitro-4-ethylbenzoic acid, followed by reduction to yield the desired amino compound. The nitration typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Carboxylic Acid Group Reactions

The carboxylic acid moiety enables classical acid-derived transformations:

Esterification

Reaction with alcohols under acidic or coupling conditions forms esters. For example:
Reaction:
3 Amino 4 ethylbenzoic acid+tert butyl alcoholDCC DMAPtert butyl 3 amino 4 ethylbenzoate\text{3 Amino 4 ethylbenzoic acid}+\text{tert butyl alcohol}\xrightarrow{\text{DCC DMAP}}\text{tert butyl 3 amino 4 ethylbenzoate}

  • Conditions: Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP), room temperature, 12–24 hours.

  • Yield: >85% (based on tert-butyl ester analogs).

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol using borane (BH₃) or lithium aluminum hydride (LiAlH₄):
Reaction:
3 Amino 4 ethylbenzoic acidBH3/THF3 Amino 4 ethylbenzyl alcohol\text{3 Amino 4 ethylbenzoic acid}\xrightarrow{\text{BH}_3/\text{THF}}\text{3 Amino 4 ethylbenzyl alcohol}

  • Conditions: Borane-tetrahydrofuran (BH₃/THF), 25°C, 2–4 hours .

  • Selectivity: BH₃/THF selectively reduces carboxylic acids without affecting nitro or other reducible groups .

Amino Group Reactions

The aromatic amine participates in electrophilic substitution and coupling reactions:

Acylation

The amino group reacts with acyl chlorides or anhydrides to form amides:
Reaction:
3 Amino 4 ethylbenzoic acid+Acetyl chlorideBaseN Acetyl 3 amino 4 ethylbenzoic acid\text{3 Amino 4 ethylbenzoic acid}+\text{Acetyl chloride}\xrightarrow{\text{Base}}\text{N Acetyl 3 amino 4 ethylbenzoic acid}

  • Conditions: Pyridine or triethylamine, 0–5°C, 1 hour .

  • Yield: ~90% (based on analogous acylation reactions) .

Diazotization and Coupling

The amine can be diazotized and coupled with phenols or aromatic amines:
Reaction:
3 Amino 4 ethylbenzoic acidNaNO2,HClDiazonium saltPhenolAzo coupled product\text{3 Amino 4 ethylbenzoic acid}\xrightarrow{\text{NaNO}_2,\text{HCl}}\text{Diazonium salt}\xrightarrow{\text{Phenol}}\text{Azo coupled product}

  • Conditions: 0–5°C, followed by coupling at pH 9–10 .

Bromination

Reaction:
3 Amino 4 ethylbenzoic acidNBS AIBN3 Amino 4 1 bromoethyl benzoic acid\text{3 Amino 4 ethylbenzoic acid}\xrightarrow{\text{NBS AIBN}}\text{3 Amino 4 1 bromoethyl benzoic acid}

  • Conditions: N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), light, 80°C .

  • Note: Yields depend on radical stability; competing ring bromination may occur .

Comparative Reaction Data

Reaction Type Reagents/Conditions Yield Byproducts
EsterificationDCC, DMAP, RT85–90%Dicyclohexylurea
Reduction (BH₃/THF)BH₃/THF, 25°C78–82%None
AcylationAc₂O, pyridine, 0°C88–92%Acetic acid

Stability and Side Reactions

  • Decarboxylation: Occurs above 200°C, forming 3-aminoethylbenzene derivatives .

  • Oxidative Degradation: Prolonged exposure to KMnO₄ or HNO₃ may cleave the ethyl group or oxidize the amine .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the most significant applications of 3-amino-4-ethylbenzoic acid is in the treatment of retroviral infections, particularly HIV. Research indicates that this compound exhibits antiviral properties by inactivating HIV cultivated in human lymphocytes at concentrations as low as 0.5 mg/L without adversely affecting the lymphocytes themselves . Clinical studies have shown that patients treated with this compound experienced improvements in symptoms associated with AIDS, including weight gain and increased hemoglobin levels. For instance:

  • Case Study : A 30-year-old male patient showed a weight increase from 44 kg to 48 kg after treatment with 200 mg of this compound taken three times daily for 14 days. His hemoglobin levels rose from 11.69% to 16% during this period .

Bacteriostatic Effects
In addition to its antiviral properties, this compound also demonstrates bacteriostatic effects, making it useful in treating opportunistic bacterial infections often associated with viral diseases. Its combination with vitamins B12 and C has been explored to enhance its therapeutic efficacy .

Dermatological Formulations
this compound is also utilized in cosmetic formulations due to its skin-conditioning properties. It acts as a stabilizer and thickening agent in various topical products. Recent studies have focused on optimizing its use in formulations to enhance skin hydration and overall effectiveness .

Safety and Regulatory Compliance

The safety profile of this compound has been assessed according to European Union regulations for cosmetic products, ensuring that formulations containing this compound are both safe and effective for consumer use .

Mechanism of Action

The mechanism of action of 3-amino-4-ethylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The physicochemical and functional properties of benzoic acid derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 3-amino-4-ethylbenzoic acid with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound -NH₂ (C3), -CH₂CH₃ (C4) C₉H₁₁NO₂ 165.19 5129-23-7 Ethyl group enhances lipophilicity; amino group enables nucleophilic reactions .
3-Amino-4-methylbenzoic acid -NH₂ (C3), -CH₃ (C4) C₈H₉NO₂ 151.16 2458-12-0 Methyl substituent reduces steric hindrance compared to ethyl; used as an intermediate in Nilotinib synthesis .
3-Amino-4-hydroxybenzoic acid -NH₂ (C3), -OH (C4) C₇H₇NO₃ 153.13 1571-72-8 Hydroxy group increases polarity and hydrogen-bonding capacity; potential for metal chelation .
4-Amino-2-chloro-3-methylbenzoic acid -NH₂ (C4), -Cl (C2), -CH₃ (C3) C₈H₈ClNO₂ 197.61 6212-33-5 Chlorine atom introduces electron-withdrawing effects, enhancing acidity; methyl group provides moderate hydrophobicity .
4-(Methylamino)-3-nitrobenzoic acid -NHCH₃ (C4), -NO₂ (C3) C₈H₈N₂O₄ 196.16 41263-74-5 Nitro group (-NO₂) strongly electron-withdrawing, increasing acidity; methylamino group enables hydrogen bonding and coordination .

Physicochemical Properties

  • Solubility: The ethyl group in this compound reduces water solubility compared to the hydroxy-substituted analog (3-amino-4-hydroxybenzoic acid), which is more polar . Chlorine and nitro substituents (e.g., in 4-amino-2-chloro-3-methylbenzoic acid and 4-(methylamino)-3-nitrobenzoic acid) further decrease solubility due to increased molecular weight and hydrophobic/hydrophilic imbalance .
  • Acidity: The pKa of the carboxylic acid group is influenced by substituents. Electron-withdrawing groups (e.g., -Cl, -NO₂) lower the pKa (increased acidity), while electron-donating groups (e.g., -CH₃, -CH₂CH₃) raise it. For example, 4-(methylamino)-3-nitrobenzoic acid is more acidic (pKa ~2.5) than this compound (pKa ~4.2) .
  • Thermal Stability :

    • Methyl and ethyl substituents improve thermal stability compared to hydroxy or nitro groups, which may decompose at elevated temperatures due to oxidative or hydrolytic pathways .

Biological Activity

3-Amino-4-ethylbenzoic acid (AEBA) is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of AEBA, examining its mechanisms, effects, and clinical implications based on diverse research findings.

This compound is an aromatic amino acid derivative, characterized by:

  • Molecular Formula : C₉H₁₁N₁O₂
  • Molecular Weight : 165.19 g/mol
  • Structure : Contains an amino group (-NH₂) and an ethyl group attached to a benzoic acid backbone.

Research indicates that AEBA may exhibit various biological activities, including:

  • Antiviral Activity : AEBA has been shown to inactivate HIV cultivated in human lymphocytes at concentrations as low as 0.5 mg/L without adversely affecting the lymphocytes themselves. This suggests a potential role in the treatment of retroviral infections .
  • Immunomodulatory Effects : Clinical studies have reported improvements in immune parameters among patients treated with AEBA. For instance, lymphocyte counts increased significantly post-treatment, indicating enhanced immune function .

Clinical Case Studies

Several case studies highlight the therapeutic potential of AEBA:

  • Case Study on HIV Treatment :
    • A 30-year-old male patient with AIDS showed significant improvement after receiving 200 mg of AEBA three times daily for 14 days. His weight increased from 44 kg to 48 kg, and hemoglobin levels rose from 11.69% to 16% .
  • Severe Illness Recovery :
    • Another patient, who was bedridden and unable to stand prior to treatment, regained mobility and resumed daily activities within five days of starting AEBA therapy. This rapid recovery underscores AEBA's potential as a supportive treatment in severe viral infections .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of AEBA:

StudyFindings
Demonstrated antiviral effects against HIV with minimal cytotoxicity.
Identified biosynthetic pathways for related compounds, suggesting metabolic versatility that could enhance therapeutic efficacy.
Explored structural analogs that activate signaling pathways relevant to cancer treatment, indicating potential for broader applications beyond antiviral use.

Safety and Side Effects

Clinical evaluations have shown that AEBA is generally well-tolerated. Reported side effects include mild nausea and occasional vomiting, which were manageable and did not necessitate discontinuation of therapy . Safety studies conducted on various animal models (chickens, rabbits, sheep) corroborate its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-ethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-4-ethylbenzoic acid

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